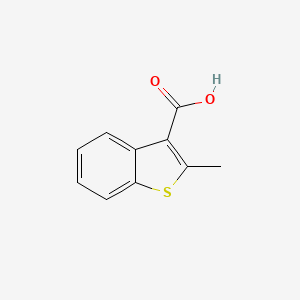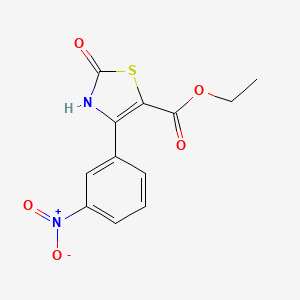![molecular formula C22H32N4O5S B2892228 tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate CAS No. 2170746-96-8](/img/structure/B2892228.png)
tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate: is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the tert-butyl ester, ethoxycarbonyl, and methylthio groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-keto ester and thiourea under acidic conditions.
Spirocyclic Framework Construction: The spirocyclic structure is formed by a cyclization reaction involving a suitable diamine and a cyclic ketone.
Functional Group Introduction: The tert-butyl ester and ethoxycarbonyl groups are introduced through esterification reactions, while the methylthio group is incorporated via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow microreactors have been shown to be effective in the synthesis of complex organic molecules, providing better control over reaction conditions and product purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Alkoxides, thiolates
Major Products
Sulfoxides and Sulfones: Formed from oxidation of the methylthio group.
Alcohols: Resulting from the reduction of carbonyl groups.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and proteases.
Medicine
The compound has potential applications in medicinal chemistry, where it can be used as a scaffold for the development of new pharmaceuticals. Its spirocyclic structure is of particular interest for designing drugs with improved stability and bioavailability.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its versatile reactivity and functional groups.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate involves interactions with various molecular targets. The compound can act as an inhibitor of enzymes that recognize ester or amide bonds, such as esterases and proteases. The spirocyclic structure provides a rigid framework that enhances binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-(5-(methoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate
- tert-Butyl 1-(5-(ethoxycarbonyl)-2-(ethylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate
Uniqueness
The unique combination of functional groups in tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[55]undecane-4-carboxylate, particularly the ethoxycarbonyl and methylthio groups, distinguishes it from similar compounds
Properties
IUPAC Name |
tert-butyl 1-(5-ethoxycarbonyl-2-methylsulfanylpyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O5S/c1-6-30-18(28)15-12-23-19(32-5)24-17(15)26-13-16(27)25(20(29)31-21(2,3)4)14-22(26)10-8-7-9-11-22/h12H,6-11,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAGTSBDUAJJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N2CC(=O)N(CC23CCCCC3)C(=O)OC(C)(C)C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170746-96-8 |
Source


|
| Record name | 1-[5-(ethoxycarbonyl)-2-(methylthio)-4-pyrimidinyl]-3-oxo-1,4-Diazaspiro[5.5]undecane-4-carboxylic acid 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Oxiran-2-yl-[4-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B2892145.png)
![(4-chlorophenyl)[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2892146.png)
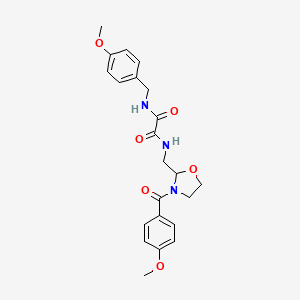
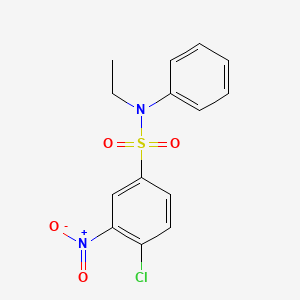
![N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2892150.png)
![6-(3-methoxyphenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2892152.png)
![5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride](/img/structure/B2892153.png)
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2892154.png)
![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2892158.png)
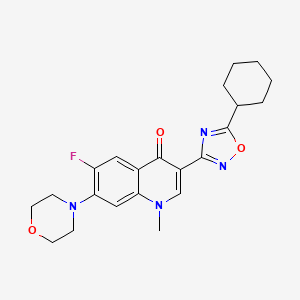
![1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B2892160.png)
